Home > Products > Screening Compounds P22940 > 5-Oxo Pitavastatin
5-Oxo Pitavastatin - 222306-15-2

5-Oxo Pitavastatin

Catalog Number: EVT-1460355
CAS Number: 222306-15-2
Molecular Formula: C25H22FNO4
Molecular Weight: 419.452
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Oxo Pitavastatin is a derivative of Pitavastatin, a statin used primarily for lowering cholesterol levels. As an impurity standard, 5-Oxo Pitavastatin is significant in pharmaceutical research, particularly in the analysis of drug metabolites and ensuring the quality of pharmaceutical products. The compound's chemical structure and properties are essential for its identification and characterization during drug development processes.

Classification

5-Oxo Pitavastatin is classified as a quinoline derivative, similar to its parent compound, Pitavastatin. It belongs to the broader category of HMG-CoA reductase inhibitors, which are commonly referred to as statins.

Synthesis Analysis

Methods

The synthesis of 5-Oxo Pitavastatin typically involves several steps that parallel those used in producing Pitavastatin. While specific proprietary methods are not publicly available, general techniques include:

  • Multi-step organic reactions: These may involve the use of various reagents and solvents to facilitate the formation of the quinoline structure.
  • Reduction reactions: Similar to those used in synthesizing other statins, where aldehydes or ketones are reduced to alcohols or other functional groups that contribute to the final structure.

Technical Details

The synthesis process may include:

  • Reagents: Common reagents could include sodium borohydride for reduction steps and various solvents like tetrahydrofuran or methanol.
  • Characterization techniques: Techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the identity and purity of 5-Oxo Pitavastatin during synthesis .
Molecular Structure Analysis

Structure

The molecular structure of 5-Oxo Pitavastatin can be described as follows:

  • Chemical Formula: C₁₈H₁₈F₁N₃O₃
  • Molecular Weight: Approximately 337.35 g/mol

Data

The structural characteristics include:

  • A quinoline ring system.
  • A ketone functional group at the C-5 position, which distinguishes it from other derivatives of Pitavastatin.
Chemical Reactions Analysis

Reactions

The chemical reactions involving 5-Oxo Pitavastatin primarily focus on its stability and decomposition pathways. These studies are crucial for ensuring its effectiveness as a reference standard in analytical chemistry.

Technical Details

Key reactions may include:

  • Decomposition pathways: Understanding how 5-Oxo Pitavastatin breaks down under various conditions helps in establishing its stability profile.
  • Interactions with other compounds: Investigating how it reacts with solvents or other chemicals used in pharmaceutical formulations.
Mechanism of Action

Process

While 5-Oxo Pitavastatin itself does not exhibit significant pharmacological activity like its parent compound, understanding its mechanism can provide insights into its role during metabolic processes.

Data

The mechanism involves:

  • Metabolism: As a metabolite or impurity, it may influence the pharmacokinetics of Pitavastatin by affecting absorption, distribution, metabolism, and excretion profiles.
Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Expected to be solid.
  • Solubility: Likely exhibits poor solubility in water, similar to Pitavastatin.

Chemical Properties

While specific data on melting point and boiling point are not readily available due to proprietary restrictions, it is anticipated that:

  • The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

5-Oxo Pitavastatin serves multiple scientific purposes:

  • Impurity Standard: Used in quality control processes to ensure that pharmaceutical formulations meet safety standards by accurately identifying potential impurities present in drug products.
  • Metabolism Studies: Functions as a reference material in studies investigating how drugs are metabolized within biological systems, providing valuable data on pharmacokinetic properties.
Introduction to 5-Oxo Pitavastatin

Chemical Identity and Structural Overview

5-Oxo Pitavastatin is a chemically modified derivative of the lipid-lowering agent Pitavastatin, with the systematic name (3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid. Its molecular formula is C₂₅H₂₂FNO₄, corresponding to a molecular weight of 419.44 g/mol [2] [4] [6]. The compound is characterized by a β-keto (5-oxo) group replacing the 5-hydroxyl moiety in Pitavastatin’s heptenoic acid chain (Figure 1). This modification alters the molecule’s electronic properties and conformational flexibility, as confirmed by its defined (3R,6E) stereochemistry [4]. The presence of the quinoline core with a 4-fluorophenyl substituent and cyclopropyl group remains consistent with the parent statin, preserving partial structural homology critical for its biological interactions [5] [8].

Table 1: Key Identifiers of 5-Oxo Pitavastatin

PropertyValue
CAS Number222306-15-2
Molecular FormulaC₂₅H₂₂FNO₄
Molecular Weight419.44 g/mol
IUPAC Name(3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid
Synonyms5-Oxo Pitavastatin; Pitavastatin 5-Oxo Impurity

Historical Context and Discovery Timeline

The discovery of 5-Oxo Pitavastatin is intrinsically linked to the development of Pitavastatin (Livalo®), which originated from Nissan Chemical Industries and was later developed by Kowa Pharmaceuticals. Pitavastatin received Japanese approval in 2003 and FDA approval in 2009 [5]. During ongoing process optimization and impurity profiling of Pitavastatin calcium, 5-Oxo Pitavastatin was identified as a synthetic byproduct and potential metabolic intermediate. Key milestones include:

  • 1990s–2000s: Patents detailing Pitavastatin synthesis (e.g., EP0304063, EP1099694) first documented impurities arising from incomplete reduction or oxidation steps, though 5-Oxo Pitavastatin was not explicitly characterized [8].
  • Post-2009: As regulatory requirements for impurity control tightened, 5-Oxo Pitavastatin was systematically isolated and cataloged (CAS 222306-15-2) [2] [6].
  • 2010s: Patents like US8829186 disclosed methods to minimize this impurity during Pitavastatin calcium synthesis, confirming its significance in manufacturing quality control [8].

Table 2: Historical Timeline of 5-Oxo Pitavastatin

YearEvent
2003Pitavastatin launched in Japan (brand name Livalo®)
2009FDA approves Pitavastatin; impurity profiling intensifies
2010s5-Oxo Pitavastatin assigned CAS 222306-15-2; referenced in synthesis patents
2019Calcium salt of 5-Oxo impurity (CAS 2180095-22-9) characterized [7]

Significance in Pharmaceutical Chemistry and Drug Development

5-Oxo Pitavastatin holds multifaceted importance in pharmaceutical science:

  • Analytical Reference Standard: It is a critical marker for monitoring Pitavastatin’s purity during synthesis and storage. Regulatory guidelines (e.g., ICH Q3A) mandate its control at levels <0.15% in active pharmaceutical ingredients (APIs). Its detection employs reverse-phase HPLC calibrated against certified standards [4] [7].
  • Metabolic Intermediate: Though not directly bioactive as an HMG-CoA reductase inhibitor, the 5-oxo group may arise from oxidative metabolism of Pitavastatin. This pathway parallels the β-oxidation of fatty acids, suggesting hepatic modification routes [3] [8].
  • Synthesis Challenge: The β-keto group increases reactivity, risking degradation or undesired side reactions during Pitavastatin manufacturing. Patents (e.g., US8829186) address this via controlled reduction conditions to prevent over-oxidation [8] [10].
  • Molecular Probes: Derivatives like its calcium salt (CAS 2180095-22-9) enable studies on statin metabolism and impurity behavior [7].

Table 3: Roles of 5-Oxo Pitavastatin in Pharmaceutical Development

RoleApplication Context
Analytical Impurity StandardQuality control for Pitavastatin APIs; HPLC/LC-MS methods
Metabolic IntermediateProbe for oxidative pathways in liver microsomes
Synthesis ByproductOptimization of reduction steps in statin manufacturing
Structural Analog for SAR StudiesElucidating steric effects of C5 modifications

Properties

CAS Number

222306-15-2

Product Name

5-Oxo Pitavastatin

IUPAC Name

(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid

Molecular Formula

C25H22FNO4

Molecular Weight

419.452

InChI

InChI=1S/C25H22FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31)/b12-11+/t19-/m1/s1

InChI Key

GSCOCVOFYBEZGB-TZZQJPOUSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)O)O)C4=CC=C(C=C4)F

Synonyms

(3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.